molecular formula C8H6F2O2 B1304712 2,3-Difluoro-4-methylbenzoic acid CAS No. 261763-37-5

2,3-Difluoro-4-methylbenzoic acid

Cat. No. B1304712
M. Wt: 172.13 g/mol
InChI Key: ANVIYYKETYLSRV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzoic acid is a chemical compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzene ring which is also connected to a carboxylic acid group. This structure is related to various other benzoic acid derivatives that have been studied for their physical and chemical properties, as well as their potential applications in different fields such as pharmaceuticals, materials science, and analytical chemistry.

Synthesis Analysis

The synthesis of compounds related to 2,3-difluoro-4-methylbenzoic acid often involves reactions that introduce functional groups to a benzene ring. For example, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a compound with a similar methylbenzoic acid moiety, is achieved by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature . Similarly, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas involves the reaction of isomeric methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene in dry tetrahydrofuran . These methods could potentially be adapted for the synthesis of 2,3-difluoro-4-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For instance, the structure of the related compound 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . The vibrational wavenumbers, hyperpolarizability, and charge distribution within molecules like these can be computed using methods such as Hartree-Fock (HF) and density functional theory (DFT), providing insights into the electronic properties of the molecule .

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. For example, the electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to the formation of a benzofuran derivative through a Michael addition reaction under electro-decarboxylation . This indicates that compounds with a benzoic acid moiety can participate in electrochemical reactions to form new compounds with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be significantly influenced by substituents on the benzene ring. For instance, the solubilities of trifluoromethylbenzoic acid isomers in supercritical carbon dioxide were found to be enhanced by fluorination, particularly for the 2- and 3-isomers . The interaction parameters between these compounds and carbon dioxide were correlated using the Peng–Robinson equation of state, which shows the influence of molecular interactions on solubility . Similarly, the vibrational spectral characteristics and intermolecular interactions of isomeric methylbenzoyl thioureas have been studied, revealing the impact of different substituents on the IR spectrum . These studies suggest that the physical and chemical properties of 2,3-difluoro-4-methylbenzoic acid would also be influenced by the presence of fluorine atoms and the methyl group.

Scientific Research Applications

Ionization and Thermodynamics

  • Research on fluorobenzoic acids, including 2,3-difluoro-4-methylbenzoic acid, primarily focuses on their ionization properties and thermodynamics. Studies have been conducted to determine ionization constants and conductances at varying temperatures, which are crucial for understanding the chemical properties and potential applications of these compounds (Strong, Waes, & Doolittle, 1982).

Solubility Studies

  • The solubility of various fluorobenzoic acid derivatives, including compounds structurally similar to 2,3-difluoro-4-methylbenzoic acid, has been examined in different solvents. This research is significant for applications that require precise solubility data, such as in pharmaceuticals or material science (Higashi et al., 2005).

Crystal Structure and Property Research

  • Investigations into the crystal structures of compounds related to 2,3-difluoro-4-methylbenzoic acid have been conducted. Such studies are essential for understanding the physical and chemical properties of these compounds, which can inform their potential applications in various fields (Chen Xiang, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust, mist), P305 (If in eyes), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2,3-difluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVIYYKETYLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378906
Record name 2,3-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-methylbenzoic acid

CAS RN

261763-37-5
Record name 2,3-Difluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluoro-4-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Miura, K Fukuda, S Masada, H Usutani… - Organic & …, 2019 - pubs.rsc.org
Continuous flow-flash synthesis of a 2-bromobenzaldehyde derivative 18 as a key intermediate of a novel cholinergic muscarinic M1 positive allosteric modulator 1 bearing an isoindolin…
Number of citations: 3 pubs.rsc.org

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